molecular formula C25H22N6O2S B2921367 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1207059-92-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No.: B2921367
CAS No.: 1207059-92-4
M. Wt: 470.55
InChI Key: WSFWKFWEBQOWTO-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex synthetic organic compound offered as a high-purity chemical standard for research applications. This product is provided as a stable, lyophilized solid and is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity (typically >95% by HPLC). This compound features a multi-heterocyclic architecture, incorporating a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core linked via a thioether moiety to a 3,4-dihydroquinoline group. The presence of this fused ring system suggests potential for high-affinity binding to biological targets. While a specific mechanism of action for this precise molecule is not yet fully characterized in the public domain, compounds with similar pyrazolo-triazolo-pyrazine scaffolds are actively investigated in medicinal chemistry as potent inhibitors of various enzymes, such as kinases and phosphatases . The 3,4-dihydroquinoline moiety is a privileged structure in pharmacology, found in compounds with a range of biological activities, indicating that this molecule is a valuable intermediate or tool compound for probing new biological pathways . Intended Research Applications: • Lead compound for drug discovery in oncology and neuroscience. • Biochemical tool for studying enzyme function and signal transduction pathways. • Chemical intermediate for the synthesis of more complex molecular entities. Handling and Storage: Store at -20°C in a cool, dry place. Keep the container tightly sealed under an inert atmosphere. Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note: Specific pharmacological data, including IC50 values, binding constants, and in vivo efficacy for this compound, are not currently available from the supplier. Researchers are encouraged to conduct their own validation studies.

Properties

CAS No.

1207059-92-4

Molecular Formula

C25H22N6O2S

Molecular Weight

470.55

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

WSFWKFWEBQOWTO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines a dihydroquinoline moiety with a pyrazolo-triazole component. Its molecular formula is C21H18N4O2SC_{21}H_{18}N_4O_2S, and it exhibits significant molecular weight and complexity due to the presence of multiple heterocycles.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer : Many derivatives of quinolines and pyrazoles have shown promising anticancer properties by inhibiting various cancer cell lines.
  • Antimicrobial : The presence of heterocycles in the structure often correlates with antibacterial and antifungal activities.
  • Anti-inflammatory : Compounds containing quinoline structures are known for their anti-inflammatory effects.

Anticancer Activity

A study evaluated the anticancer potential of related compounds against several cancer cell lines. For instance, derivatives of pyrazoles have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds similar to the target molecule have been tested for their antimicrobial efficacy. In vitro studies revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties associated with quinoline derivatives. The compound's potential to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study, a derivative similar to the target compound was synthesized and tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when administered at specific doses over a defined period.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazole ring enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many related compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted as a critical factor in the anticancer activity observed in various studies.
  • Membrane Disruption : Antimicrobial activity is often linked to the compound's ability to penetrate bacterial membranes and disrupt cellular integrity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core is distinct from triazolo-pyrimidines (e.g., ) or pyrazolo-triazines (e.g., ).

Substituent Effects :

  • 4-Methoxyphenyl (target) vs. 3-methoxyphenyl (): Para-substitution improves metabolic stability and electron-donating capacity, which may enhance receptor affinity compared to meta-substitution .
  • 3,4-Dimethylphenyl () introduces steric bulk, possibly reducing solubility but increasing hydrophobic interactions in binding pockets .

Linkage Modifications :

  • Thioether linkages (target, ) resist enzymatic cleavage better than ester or amide bonds, as seen in ’s propanamide derivative .

Antiproliferative Activity:

  • Pyrazolo[1,5-a]pyrimidine analogs (e.g., ) exhibit IC50 values of 2.70–4.90 µM against HEPG2 liver carcinoma cells, suggesting the target compound’s triazolo-pyrazine core may show comparable or superior activity due to enhanced planar rigidity .
  • The trifluoromethyl group in ’s compound likely enhances bioavailability via increased lipophilicity, a feature absent in the target compound .

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